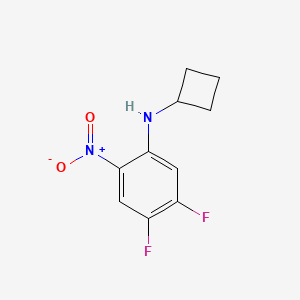

N-Cyclobutyl-4,5-difluoro-2-nitroaniline

Description

N-Cyclobutyl-4,5-difluoro-2-nitroaniline is a fluorinated nitroaniline derivative characterized by a cyclobutyl substituent on the amino group and fluorine atoms at the 4- and 5-positions of the aromatic ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic scaffolds like benzimidazoles . Its structural features—including electron-withdrawing nitro and fluorine groups—enhance reactivity in electrophilic substitution and diazotization reactions, while the cyclobutyl moiety introduces steric and lipophilic effects that influence solubility and biological activity.

Properties

Molecular Formula |

C10H10F2N2O2 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

N-cyclobutyl-4,5-difluoro-2-nitroaniline |

InChI |

InChI=1S/C10H10F2N2O2/c11-7-4-9(13-6-2-1-3-6)10(14(15)16)5-8(7)12/h4-6,13H,1-3H2 |

InChI Key |

ZVJOOGPFOGEESS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=CC(=C(C=C2[N+](=O)[O-])F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions . The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine .

Industrial Production Methods

Industrial production of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-4,5-difluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: N-Cyclobutyl-4,5-difluoro-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-Cyclobutyl-4,5-difluoro-2-nitroaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

N-Cyclopropyl-4,5-difluoro-2-nitroaniline (Compound 1 in )

- Structure : Cyclopropyl substituent instead of cyclobutyl.

- Synthesis : Reacts 2,4,5-trifluoronitrobenzene with cyclopropylamine under basic conditions, followed by catalytic hydrogenation .

- Thermal Stability: Cyclobutyl’s larger ring may confer higher conformational stability in solid-state applications.

4,5-Difluoro-2-nitroaniline (Parent Compound; )

- Structure : Lacks the cyclobutyl group.

- Applications : Used to synthesize 2-chloro-5,6-difluorobenzimidazole (antiviral agent) and 5-ethoxy-6-fluorobenzofuroxan .

- Reactivity : The absence of a bulky substituent allows faster diazotization, critical for forming azo dyes and heterocycles.

3,5-Difluoro-2-nitroaniline ()

- Structure : Fluorines at 3- and 5-positions instead of 4- and 5-.

Physicochemical Properties

Key Observations :

- The cyclobutyl group increases LogP by ~1.75 compared to the parent compound, suggesting improved membrane permeability in drug design.

- Fluorine positioning (4,5 vs. 3,5) marginally affects LogP due to differences in dipole moments.

Reactivity in Key Reactions

Diazotization and Coupling ()

- N-Cyclobutyl Derivative : Steric hindrance from cyclobutyl may slow diazotization rates compared to the parent compound.

- 4,5-Difluoro-2-nitroaniline : Rapid diazotization enables efficient synthesis of benzimidazoles (e.g., 2-chloro-5,6-difluorobenzimidazole, a cytomegalovirus inhibitor ).

Catalytic Hydrogenation ()

- N-Cyclopropyl Derivative : Requires palladium/charcoal and hydrogen gas for nitro reduction to amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.